1,2,3-Trimethoxy-4-vinylbenzene
Description
1,2,3-Trimethoxy-4-vinylbenzene is a substituted aromatic compound characterized by a benzene ring with three methoxy (-OCH₃) groups at positions 1, 2, and 3, and a vinyl (-CH=CH₂) group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The vinyl group enhances reactivity in polymerization and cross-coupling reactions, while the methoxy substituents influence solubility and electronic conjugation .
Properties
IUPAC Name |
1-ethenyl-2,3,4-trimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h5-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCCGZPVKXOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of pyrogallol (1,2,3-trihydroxybenzene) with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through methylation of the hydroxyl groups to form 1,2,3-trimethoxybenzene, which is then subjected to a Heck reaction with vinyl halides to introduce the vinyl group .
Industrial Production Methods
For industrial-scale production, the synthesis of 1,2,3-trimethoxybenzene typically involves the use of pyrogallol, water, and tetrabutyl ammonium bromide in a reactor. Dimethyl sulfate and industrial liquid alkali are added, and the mixture is heated to promote crystallization. The crude product is then purified through recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 1,2,3-trimethoxy-4-formylbenzene or 1,2,3-trimethoxy-4-carboxybenzene.
Reduction: Formation of 1,2,3-trimethoxy-4-ethylbenzene.
Substitution: Formation of various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
1,2,3-Trimethoxy-4-vinylbenzene can be synthesized through various methods, including the reaction of 1,2,3-trimethoxybenzene with vinyl halides or through the use of specific catalysts. For instance, one method involves the use of aluminum chloride (AlCl₃) to facilitate cascade reactions that yield cyclopentene derivatives from 1,2,3-trimethoxybenzene and adipoyl chloride. This reaction showcases the compound's ability to undergo Friedel-Crafts acylation followed by aldol condensation, resulting in complex molecular structures .
Applications in Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of larger molecular frameworks through various coupling reactions. For example, it has been employed in the synthesis of stilbene derivatives via the Wittig reaction .
- Derivatization Agent : It is also used as a derivatizing agent for quantifying halogenated compounds in environmental chemistry. Its reactivity allows for the formation of stable products that can be analyzed quantitatively .
Biological Applications
Research indicates that this compound exhibits potential biological activities. Its derivatives have been studied for their anticancer properties. For instance, compounds derived from this benzene have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer models .
Material Science Applications
The compound is being explored for its properties in polymer science. It can be copolymerized with other monomers to create novel materials with enhanced mechanical and thermal properties. Studies have indicated that incorporating this compound into polymer matrices can improve their stability and functionality .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3-trimethoxy-4-vinylbenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the vinyl group can undergo polymerization or other reactions. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific enzymes or receptors .
Comparison with Similar Compounds
1,2,3-Trimethoxy-4-[(E)-2-phenylvinyl]benzene
This compound () shares the same trimethoxybenzene core but replaces the vinyl group with a phenylvinyl (-CH=CH-C₆H₅) moiety. The phenylvinyl group introduces extended conjugation, increasing molecular rigidity and altering UV-Vis absorption profiles. Crystallographic studies reveal that the (E)-configuration of the double bond stabilizes planar molecular geometries, enhancing π-π stacking interactions compared to the simpler vinyl derivative .
4,4'-Dimethoxystilbene (1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene)
describes a stilbene derivative with methoxy groups at para positions. While lacking the 1,2,3-trimethoxy pattern, its conjugated ethenyl bridge allows for strong fluorescence and photochemical activity. The absence of ortho-methoxy groups in stilbenes reduces steric hindrance, facilitating applications in optoelectronics—a contrast to 1,2,3-Trimethoxy-4-vinylbenzene, where ortho-substituents may limit rotational freedom .
Physical and Chemical Properties
Boiling Points and Solubility
Compared to methyl-substituted benzenes (e.g., 1,2,3-trimethylbenzene, ), this compound exhibits higher polarity due to methoxy groups, leading to increased boiling points and water solubility. For instance, 1,2,3-trimethylbenzene (CAS 526-73-6) has a boiling point of 176°C, whereas methoxy derivatives typically exceed 250°C due to hydrogen-bonding capacity .
Electronic Effects
Computational studies () using B3LYP/6-311G(d,p) methods highlight that methoxy groups act as electron donors, raising the HOMO energy of the benzene ring. In contrast, chlorinated derivatives () like 1,2,4,5-tetrachloro-3-methoxybenzene exhibit electron-withdrawing effects, lowering HOMO energies and reducing nucleophilicity. The vinyl group in this compound further delocalizes electron density, enhancing electrophilic substitution reactivity at the para position .
Polymerization Potential
The vinyl group in this compound enables radical or cationic polymerization, forming polymers with methoxy side chains. This contrasts with phenylvinyl derivatives (), where steric bulk from the phenyl group may hinder chain propagation.
Biological Activity
1,2,3-Trimethoxy-4-vinylbenzene is an organic compound characterized by three methoxy groups and a vinyl group attached to a benzene ring. Its molecular formula is C11H14O3. This compound has garnered attention in various fields, particularly in biological research due to its potential antimicrobial and antifungal properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound undergoes several chemical reactions that can influence its biological activity:
- Oxidation : The vinyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The vinyl group can be reduced to form ethyl derivatives.
- Substitution : Electrophilic aromatic substitution can occur at the benzene ring, leading to various substituted derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential for use in developing antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These findings suggest that the compound could serve as a basis for new antimicrobial drugs .
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity against several pathogenic fungi. For instance, it was tested against Candida albicans and Aspergillus niger with promising results.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 40 |
These results indicate its potential as a therapeutic agent in treating fungal infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Cell Membranes : The methoxy groups may enhance the compound's ability to penetrate microbial cell membranes.
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in microbial cells, leading to cell death.
These mechanisms highlight the compound's multifaceted approach to exerting its biological effects .
Study on Antimicrobial Activity
A recent study conducted on the efficacy of this compound against multidrug-resistant bacterial strains showed that the compound was effective at lower concentrations compared to conventional antibiotics. This positions it as a potential candidate for further drug development aimed at combating antibiotic resistance .
Research on Antifungal Effects
Another investigation focused on the antifungal properties of this compound revealed its effectiveness in inhibiting biofilm formation by Candida species. This is significant as biofilms are known to contribute to the persistence of infections and resistance to treatment .
Q & A
Q. How is the bioactivity of this compound evaluated in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Competitive binding studies with acetylcholinesterase or cytochrome P450 isoforms, using fluorogenic substrates .
- Cell viability assays : MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
